Cilansetron

Descripción

Propiedades

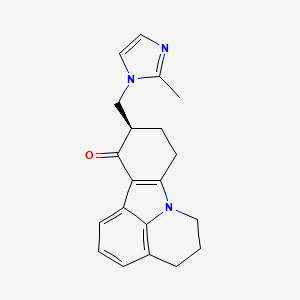

IUPAC Name |

(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNFDKWULDWJDS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152951 | |

| Record name | Cilansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120635-74-7 | |

| Record name | Cilansetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120635-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilansetron [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilansetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilansetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J6DQ1U5B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cilansetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist developed for the management of diarrhea-predominant irritable bowel syndrome (IBS-D). This technical guide delineates the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies. It provides a detailed examination of its molecular interactions, pharmacodynamics, and pharmacokinetic profile. The guide includes comprehensive summaries of experimental methodologies and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. In the diarrhea-predominant subtype (IBS-D), visceral hypersensitivity and abnormal gut motility are key pathophysiological features. Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the enteric nervous system, plays a pivotal role in regulating gastrointestinal sensation, motility, and secretion, primarily through the activation of 5-HT3 receptors. This compound was developed to selectively target these receptors, thereby modulating the underlying mechanisms of IBS-D.[1][2]

Molecular Mechanism of Action: 5-HT3 Receptor Antagonism

The primary mechanism of action of this compound is its competitive and selective antagonism of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the rapid influx of cations, resulting in neuronal depolarization. In the gastrointestinal tract, this depolarization of enteric neurons contributes to increased motility and the sensation of visceral pain.

By binding to the 5-HT3 receptor, this compound prevents the binding of serotonin, thereby inhibiting the downstream signaling cascade. This blockade of neuronal depolarization leads to a reduction in gastrointestinal contractility and visceral afferent nerve stimulation, which manifests as a delay in colonic transit and a decrease in visceral hypersensitivity.[1]

References

Cilansetron Pharmacodynamics in the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilansetron is a potent and selective competitive antagonist of the serotonin type-3 (5-HT3) receptor.[1][2][3] Developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), its therapeutic effects are primarily mediated through the modulation of gastrointestinal (GI) motility, visceral sensation, and secretion.[1][2] This document provides a comprehensive overview of the pharmacodynamics of this compound within the GI tract, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation.

Introduction: The Role of 5-HT3 Receptors and this compound

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal tract, regulating numerous functions including motility, secretion, and the perception of pain.[2] The gut's enteric nervous system (ENS) contains a vast amount of the body's serotonin.[2] Of the various serotonin receptor subtypes, the 5-HT3 receptor, a ligand-gated ion channel, plays a pivotal role in gut-brain communication.[4][5] These receptors are densely located on the terminals of vagal afferent nerves and in specific brain regions, such as the chemoreceptor trigger zone.[5][6]

Activation of 5-HT3 receptors by serotonin released from enterochromaffin cells in the gut mucosa stimulates intrinsic and extrinsic primary afferent nerves.[5] This stimulation can lead to increased intestinal motility and secretion, as well as the sensation of visceral pain and nausea, which are hallmark symptoms of IBS-D.[1][2][5]

This compound is a high-affinity 5-HT3 receptor antagonist designed to counteract these effects.[1][7] By blocking the action of serotonin at these receptors, this compound effectively reduces GI motility, alleviates visceral hypersensitivity, and normalizes bowel function in patients with IBS-D.[1][8][9]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to 5-HT3 receptors, preventing their activation by serotonin. This blockade occurs at key locations within the gut-brain axis:

-

Enteric Nervous System (ENS): By inhibiting 5-HT3 receptors on ENS neurons, this compound modulates local reflexes that control intestinal motility and secretion.[10] This leads to a decrease in the propulsive contractions that cause diarrhea.

-

Extrinsic Afferent Nerves: this compound blocks 5-HT3 receptors on vagal and splanchnic afferent nerve fibers that transmit sensory information from the gut to the central nervous system (CNS).[1][6] This action is crucial for its ability to reduce visceral hypersensitivity—an enhanced perception of pain in response to normal stimuli—which is a key feature of IBS.[1][11][12]

The binding of serotonin to the 5-HT3 receptor normally causes the rapid opening of a non-selective cation channel, leading to depolarization of the neuron and initiation of a nerve impulse. This compound's antagonism prevents this ion influx, thereby dampening the signaling cascade.

Figure 1. Signaling pathway of 5-HT3 receptor activation and its blockade by this compound.

Quantitative Pharmacodynamic Data

This compound is characterized by its high affinity and potency at the 5-HT3 receptor, which has been quantified in various preclinical models. It is notably more potent than the first-generation 5-HT3 antagonist, ondansetron.[1][13]

| Parameter | Value | Species/Model | Comments | Reference |

| Receptor Binding Affinity (Ki) | 0.19 nM | Human 5-HT3 Receptor | Demonstrates very high affinity for the target receptor. | [14] |

| Receptor Binding Affinity (Ki) | 3.0 nM | Human 5-HT3 Receptor | Data from a related 4-hydroxy derivative of this compound. | [15] |

| Functional Antagonism (pA2) | 6.73 | Guinea Pig Ileum | Measures competitive antagonism against 2-methyl-5-HT-induced contractions. | [15] |

| Comparative Potency | ~10x > Ondansetron | In vitro competitive antagonism | This compound shows significantly greater potency than ondansetron. | [1][13] |

Note:

-

Ki (Inhibition Constant): Represents the concentration of a drug required to occupy 50% of the receptors in a binding assay. A lower Ki value indicates a higher binding affinity.[4]

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.

Effects on Gastrointestinal Function

This compound's antagonism of 5-HT3 receptors translates into significant, clinically relevant effects on key aspects of GI function.

Gastrointestinal Motility

This compound has been shown to modulate motility throughout the GI tract, with the most pronounced effects in the colon.

-

Gastric Emptying: In preclinical studies, this compound prevented the delay in gastric emptying induced by intraduodenal lipid administration in dogs, suggesting an effect on mucosal sensory afferent nerves.[1][10]

-

Colonic Transit: A primary effect of this compound is the delay of colonic transit.[1] This is beneficial in IBS-D, as it allows for more time for water absorption, leading to firmer stool consistency and reduced frequency.[1][7][16]

-

Sigmoid Colon Contractility: In healthy volunteers, this compound increased phasic contractile activity in the sigmoid colon.[1][7] This non-propulsive activity is thought to impede transit, contributing to the overall delay in colonic transit time.[1]

| Parameter Measured | Treatment Group | Result | Significance | Reference |

| Phasic Sigmoid Motility | This compound (4mg & 8mg TID) | Increased area under the pressure curve and number of contractions vs. placebo. | P = 0.005 | [7][16] |

| Stool Consistency | This compound (4mg & 8mg TID) | Trend towards firmer stools. | - | [7][16] |

| Total Colonic Transit | This compound (Oral) | Moderate, dose-dependent inhibitory effect. | - | [1] |

Visceral Sensation

Visceral hypersensitivity is a condition where individuals experience pain or discomfort from internal organ stimuli that would not normally be perceived as painful.[11][12] this compound has been shown to reduce this heightened sensitivity.

In clinical studies, this compound increased the distension thresholds for visceral perception in the stomach and esophagus.[1] By blocking sensory signals from the gut to the brain, it effectively reduces the perception of abdominal pain and discomfort, a primary symptom of IBS.[1][8][9]

Key Experimental Protocols

The pharmacodynamic properties of this compound have been elucidated through a variety of standardized in vitro and in vivo experimental models.

Protocol: Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

-

Objective: To quantify the affinity of this compound for the 5-HT3 receptor using competitive displacement of a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing human 5-HT3 receptors (e.g., HEK293 cells).

-

Radioligand: [3H]granisetron (a known 5-HT3 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 1 µM quipazine).

-

This compound at various concentrations.

-

Glass fiber filters and a scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]granisetron and varying concentrations of this compound.

-

Controls: Prepare wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + excess non-radiolabeled antagonist).

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]granisetron binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vitro Gut Motility Assay (Isolated Organ Bath)

This assay assesses the functional antagonism of a compound against agonist-induced contractions in an isolated intestinal tissue preparation.[17][18][19]

-

Objective: To determine the potency (pA2) of this compound in antagonizing 5-HT3 receptor-mediated contractions of intestinal smooth muscle.

-

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

5-HT3 receptor agonist (e.g., 2-methyl-5-HT).

-

This compound.

-

Organ bath system with isometric force transducers.

-

-

Procedure:

-

Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution under a resting tension (e.g., 1 g).

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes, with regular washes.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (2-methyl-5-HT) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period (e.g., 30 minutes).

-

Repeat Dose-Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist. A rightward shift in the curve indicates competitive antagonism.

-

Washout and Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

-

Data Analysis:

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The pA2 value is determined from the x-intercept of the Schild regression line.

-

Figure 2. Workflow for assessing this compound's functional antagonism in an isolated organ bath.

Protocol: In Vivo Colonic Motility in Humans

This protocol describes a method to evaluate the effect of an orally administered drug on sigmoid colon motility in human subjects.[7][16]

-

Objective: To measure the effect of this compound on fasting and stimulated phasic contractile activity of the sigmoid colon.

-

Design: Double-blind, placebo-controlled, crossover study.

-

Subjects: Healthy volunteers.

-

Procedure:

-

Treatment Periods: Subjects receive the study drug (e.g., this compound 8mg TID) or placebo for a set period (e.g., 7 days), followed by a washout period before crossing over to the other treatment.

-

Motility Recording: On the final day of each treatment period, a manometry catheter with multiple pressure sensors is placed in the sigmoid colon (e.g., 20-40 cm from the anal verge).

-

Basal Recording: Record fasting motility for a basal period (e.g., 30 minutes).

-

Meal Stimulation: Subjects ingest a standardized meal. Record postprandial motility for a set duration (e.g., 90 minutes).

-

Pharmacological Stimulation: Administer a cholinergic agent (e.g., 1 mg neostigmine, i.m.) to further stimulate colonic activity. Continue recording for another period (e.g., 60 minutes).

-

-

Data Analysis:

-

The primary outcome variable is the area under the pressure curve (AUC), which reflects the overall contractile activity.

-

Secondary variables include the number, amplitude, and duration of contractions.

-

Compare the motility parameters between the this compound and placebo treatment periods using appropriate statistical tests (e.g., ANOVA).

-

Conclusion

This compound is a highly potent and selective 5-HT3 receptor antagonist with a clear mechanism of action in the gastrointestinal tract. Its pharmacodynamic profile is characterized by high-affinity binding to 5-HT3 receptors, leading to the effective modulation of GI motility and a reduction in visceral hypersensitivity. By delaying colonic transit and dampening pain signals from the gut, this compound directly addresses the primary pathophysiology of diarrhea-predominant irritable bowel syndrome. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the therapeutic potential of this compound and other agents in its class.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 7. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Visceral Hypersensitivity Treatment in IBS | London Gastroenterology [gastrolondon.co.uk]

- 12. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 13. scispace.com [scispace.com]

- 14. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. reprocell.com [reprocell.com]

- 19. researchgate.net [researchgate.net]

Cilansetron: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist that has been investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). This technical guide provides an in-depth overview of the chemical synthesis and structure of this compound. It includes detailed experimental protocols for its synthesis, a summary of its chemical and physical properties, and a discussion of its mechanism of action, including the downstream signaling pathways of the 5-HT3 receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound possesses a complex tetracyclic carbazole structure. Its systematic IUPAC name is (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one.[1][2] The chemical structure of this compound is characterized by a rigid framework incorporating a carbazolone core, a fused piperidine ring, and a methylimidazole moiety linked by a methylene bridge.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one | [1][2] |

| CAS Number | 120635-74-7 | [1] |

| Molecular Formula | C20H21N3O | [1] |

| Molecular Weight | 319.40 g/mol | [1] |

| Synonyms | KC-9946, Calmactin | [1][3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, the key steps of which are outlined in patents EP 0297651 A2 and US 4939136 A. The general synthetic strategy involves the construction of the tetracyclic carbazolone core followed by the introduction of the methylimidazole side chain.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the general procedures described in the patent literature.

Step 1: Synthesis of 1,2,3,4,5,6-Hexahydro-4-oxo-pyrido[3,2,1-jk]carbazole

-

Reactants: 1,2,3,4-Tetrahydrocarbazol-4-one, Acrylonitrile, Polyphosphoric acid.

-

Procedure: A mixture of 1,2,3,4-tetrahydrocarbazol-4-one and acrylonitrile is heated in the presence of polyphosphoric acid. The reaction mixture is stirred at an elevated temperature for several hours. After cooling, the mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide solution). The resulting precipitate is filtered, washed with water, and dried to yield the tetracyclic ketone intermediate.

-

Purification: Recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 10-Hydroxymethyl-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one (Mannich Reaction)

-

Reactants: 1,2,3,4,5,6-Hexahydro-4-oxo-pyrido[3,2,1-jk]carbazole, Paraformaldehyde, Dimethylamine hydrochloride, Isoamyl alcohol.

-

Procedure: A mixture of the tetracyclic ketone, paraformaldehyde, and dimethylamine hydrochloride in a solvent like isoamyl alcohol is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is treated with a dilute acid. The aqueous layer is washed with an organic solvent, and then basified. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification: Column chromatography on silica gel.

Step 3: Synthesis of 10-Chloromethyl-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one

-

Reactants: 10-Hydroxymethyl-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, Thionyl chloride, Dichloromethane.

-

Procedure: To a solution of the hydroxymethyl intermediate in an anhydrous solvent such as dichloromethane, thionyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a few hours at room temperature. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloromethyl intermediate. This intermediate is often used in the next step without further purification.

Step 4: Synthesis of this compound

-

Reactants: 10-Chloromethyl-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, 2-Methylimidazole, Sodium hydride, Dimethylformamide (DMF).

-

Procedure: To a suspension of sodium hydride in anhydrous DMF, a solution of 2-methylimidazole in DMF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of the chloromethyl intermediate in DMF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps, as can be inferred from related syntheses of 5-HT3 antagonists. Specific yields for this compound synthesis may vary depending on the exact reaction conditions and scale.

Table 2: Typical Reaction Yields

| Step | Reaction | Typical Yield (%) |

| 1 | Cyclization to tetracyclic ketone | 60-70 |

| 2 | Mannich reaction | 50-60 |

| 3 | Chlorination | 80-90 (crude) |

| 4 | Alkylation with 2-methylimidazole | 40-50 |

Spectroscopic Data

Characterization of this compound is performed using standard spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds like ondansetron.[4]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons (carbazole moiety), signals for the piperidine ring protons, a singlet for the methyl group on the imidazole ring, and signals for the imidazole ring protons. |

| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), signals for the aromatic and heteroaromatic carbons, and signals for the aliphatic carbons of the piperidine and methylene bridge. |

| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of this compound (319.40 g/mol ). |

| IR | A strong absorption band for the C=O stretching of the ketone (~1680-1700 cm⁻¹), C-H stretching bands for aromatic and aliphatic protons, and C=N and C=C stretching bands for the aromatic and heteroaromatic rings. |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract and in the central nervous system.[1]

5-HT3 Receptor Signaling

Activation of the 5-HT3 receptor by serotonin leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx causes rapid depolarization of the neuron, leading to the propagation of a nerve impulse. In the gut, this can trigger visceral pain perception, increase colonic transit, and stimulate gastrointestinal secretions.

Caption: 5-HT3 receptor signaling pathway.

By competitively blocking the binding of serotonin to the 5-HT3 receptor, this compound prevents the opening of the ion channel and subsequent neuronal depolarization. This action modulates the activity of the enteric nervous system, leading to a reduction in visceral pain, a slowing of colonic transit, and a decrease in gastrointestinal secretions, thereby alleviating the symptoms of IBS-D.

Experimental Workflow Overview

The development and synthesis of this compound follow a structured workflow from initial design to final product.

Caption: this compound synthesis workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. The multi-step synthesis, while complex, is achievable through established organic chemistry reactions. The unique tetracyclic structure of this compound is key to its potent and selective antagonism of the 5-HT3 receptor, which underlies its therapeutic potential in managing the symptoms of IBS-D. The information presented herein should serve as a valuable resource for scientists and researchers working on the development of novel therapeutics targeting the serotonergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Clinical Odyssey of Cilansetron: An In-Depth Retrospective for Drug Development Professionals

A Technical Guide to the Clinical Trials of a Novel 5-HT3 Receptor Antagonist for Irritable Bowel Syndrome with Diarrhea Predominance (IBS-D)

Introduction

Cilansetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, was a promising therapeutic candidate for the management of irritable bowel syndrome with diarrhea predominance (IBS-D). Developed by Solvay Pharmaceuticals, it reached Phase III clinical trials and demonstrated potential in alleviating the multifaceted symptoms of this common and often debilitating functional gastrointestinal disorder. This technical guide provides a comprehensive retrospective of the clinical trial history of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The document details the experimental protocols, summarizes key quantitative data, and visually represents the underlying mechanisms and trial workflows. Despite its promising efficacy, the development of this compound was ultimately discontinued due to safety concerns, a narrative that holds important lessons for the development of novel therapeutics in this class.

Mechanism of Action: Targeting the 5-HT3 Receptor

This compound exerts its therapeutic effects by competitively blocking the action of serotonin (5-HT) at 5-HT3 receptors. These ligand-gated ion channels are extensively distributed on enteric neurons, as well as on extrinsic and intrinsic afferent nerve fibers within the gastrointestinal tract.[1][2][3] In IBS-D, visceral hypersensitivity and altered gut motility are key pathophysiological features. The binding of serotonin to 5-HT3 receptors on afferent neurons is believed to play a crucial role in the perception of visceral pain. By antagonizing these receptors, this compound aimed to reduce visceral sensitivity and pain perception. Furthermore, 5-HT3 receptor activation is involved in the peristaltic reflex; its blockade by this compound was shown to delay colonic transit, thereby addressing the diarrheal component of IBS-D.[4][5][6]

Clinical Development Program: An Overview

The clinical development of this compound progressed through a series of Phase I, II, and III trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy. The primary patient population targeted was adults with IBS-D, as defined by the Rome II criteria.[7][8][9] The pivotal Phase III program involved large, multicenter, randomized, double-blind, placebo-controlled trials conducted over durations of 3 and 6 months.[6][10][11]

Phase II and Dose-Finding Studies

Early phase studies established the pharmacokinetic profile of this compound and explored its effects on gastrointestinal transit. Phase II dose-finding studies were conducted to identify the optimal dose for the larger Phase III trials. These studies evaluated various doses, with 2mg administered three times daily (tid) emerging as the most effective and well-tolerated dose for further investigation.[6]

Pivotal Phase III Clinical Trials

The core of the this compound clinical program consisted of two large-scale Phase III trials: a 3-month U.S. study and a 6-month multinational study.[7][11][12] These trials were instrumental in generating the primary efficacy and safety data for regulatory submissions.

Experimental Protocol: Phase III IBS-D Trials (General Outline)

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Patient Population: Adult men and women (18 years and older) meeting the Rome II criteria for IBS-D.[8][9] Key inclusion criteria typically included abdominal pain or discomfort for at least 12 weeks (not necessarily consecutive) in the preceding 12 months, along with altered bowel habits characterized by diarrhea.

-

Intervention: this compound 2mg administered orally three times daily.

-

Comparator: Placebo administered orally three times daily.

-

Trial Duration: 3 or 6 months of treatment.

-

Primary Efficacy Endpoint: The primary outcome was the proportion of patients who reported "adequate relief" of their overall IBS symptoms for at least 50% of the weeks during the treatment period.[11] This was typically assessed weekly via an interactive voice response system (IVRS).

-

Secondary Efficacy Endpoints: Secondary outcomes included the proportion of patients reporting adequate relief of specific IBS symptoms such as abdominal pain and discomfort, and abnormal bowel habits (including stool frequency and consistency).[11] Health-related quality of life was also assessed using validated instruments.

-

Safety and Tolerability Assessment: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Efficacy and Safety Data from Clinical Trials

The clinical trial program for this compound generated a substantial body of data on its efficacy and safety profile. The following tables summarize the key quantitative findings from the Phase III studies.

Efficacy Results

This compound consistently demonstrated statistically significant improvements in the primary and secondary endpoints compared to placebo in both men and women with IBS-D.

Table 1: Responder Rates for Adequate Relief of Overall IBS Symptoms (Phase III)

| Trial Duration | This compound 2mg tid | Placebo |

| 3 Months | 49% | 28% |

| 6 Months | 52% - 61% | 37% - 46% |

Data compiled from multiple sources.[11][12]

Table 2: Responder Rates for Adequate Relief of Specific IBS Symptoms (3-Month Trial)

| Symptom | This compound 2mg tid | Placebo |

| Abdominal Pain & Discomfort | 52% | 37% |

| Abnormal Bowel Habits | 51% | 26% |

Data from a 3-month U.S. study.[7]

Table 3: Responder Rates for Adequate Relief of IBS Symptoms in a 6-Month Study

| Symptom | This compound 2mg tid |

| Overall IBS Symptoms | 63% (p<0.001 vs. placebo) |

| Abdominal Pain & Discomfort | 64% (p<0.001 vs. placebo) |

| Abnormal Bowel Habits | 67% (p<0.001 vs. placebo) |

Data from a 6-month multinational study.[11]

Safety and Tolerability

This compound was generally well-tolerated in the clinical trials. The most common adverse event was constipation, which is a predictable consequence of its mechanism of action. However, a more serious safety concern emerged during the clinical development program: ischemic colitis.

Table 4: Key Adverse Events Reported in this compound Clinical Trials

| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Notes |

| Constipation | 3-12% (at 6 months) | Lower than this compound group | The most frequently reported adverse event.[12] |

| Ischemic Colitis | 1 case in 3-month study, 3 cases in 6-month study. Overall rate of 3.77 per 1000 person-years of exposure.[10][11] | No cases reported. | All reported cases resolved without serious complications.[10][11] |

Regulatory Outcome and Discontinuation

Despite the positive efficacy data, the safety signal of ischemic colitis, a rare but serious condition, cast a shadow over the development of this compound. This was a particularly sensitive issue given the previous withdrawal of another 5-HT3 receptor antagonist, alosetron, for similar safety concerns. In April 2005, Solvay Pharmaceuticals announced that it had received a "not approvable" letter from the U.S. Food and Drug Administration (FDA). The FDA requested additional clinical trials to further evaluate the risk-benefit profile of this compound. Ultimately, Solvay decided to discontinue the development of this compound and withdrew its New Drug Application (NDA).

Conclusion and Future Perspectives

The clinical trial history of this compound provides a compelling case study in the development of therapeutics for functional gastrointestinal disorders. The drug demonstrated clear efficacy in a patient population with significant unmet medical needs. However, the emergence of a serious, albeit rare, adverse event highlighted the challenges of balancing efficacy and safety, particularly for a non-life-threatening condition. The story of this compound underscores the importance of robust post-marketing surveillance and risk management plans for novel therapeutics. For researchers and drug developers, the extensive data generated from the this compound clinical trial program remains a valuable resource for understanding the role of the 5-HT3 receptor in IBS-D and for informing the design of future clinical trials in this therapeutic area. The lessons learned from the clinical odyssey of this compound continue to shape the regulatory landscape and the scientific approach to developing safe and effective treatments for functional gastrointestinal disorders.

References

- 1. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Expression of 5-HT3 receptors in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. medscape.com [medscape.com]

- 8. Rome II Diagnostic Criteria for Irritable Bowel Syndrome (IBS) [mdcalc.com]

- 9. ROME II Diagnostic Criteria for Functional Bowel Disorders – MedicalCRITERIA.com [medicalcriteria.com]

- 10. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. researchgate.net [researchgate.net]

Cilansetron Metabolites and Their Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilansetron, a potent and selective 5-HT3 receptor antagonist, has been investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). Like many pharmaceuticals, this compound undergoes extensive metabolism in the body, primarily in the liver. This process leads to the formation of various metabolites, with the 4-hydroxylated forms being the most significant. These metabolites are not inert; they retain biological activity and contribute to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolites, their biological activity, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Introduction to this compound

This compound is a carbazole derivative that acts as a competitive antagonist at the 5-HT3 receptor.[1][2] The 5-HT3 receptor, a ligand-gated ion channel, is found in the central and peripheral nervous systems, including the gastrointestinal tract.[3] Its activation by serotonin (5-hydroxytryptamine or 5-HT) is implicated in the pathophysiology of IBS-D, contributing to symptoms such as visceral pain, increased gut motility, and diarrhea.[4] By blocking this receptor, this compound and similar drugs can alleviate these symptoms.[5]

Metabolism of this compound

This compound is subject to extensive hepatic metabolism following administration. The primary metabolic pathway is hydroxylation, resulting in the formation of two main metabolites: the 4S- and 4R-hydroxymetabolites. This biotransformation is a crucial aspect of this compound's pharmacokinetics and overall therapeutic effect.

Key Metabolites

The principal metabolites of this compound identified are:

-

4S-hydroxythis compound

-

4R-hydroxythis compound

These stereoisomers are formed through the enzymatic action of the cytochrome P450 (CYP450) system in the liver. While the specific isozymes responsible for this compound's 4-hydroxylation have not been definitively identified in the reviewed literature, data from the structurally similar 5-HT3 antagonist ondansetron suggest the involvement of multiple CYP enzymes, including CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily .[6] It is highly probable that these enzymes also play a role in the metabolism of this compound.

Biological Activity of this compound Metabolites

Crucially, the 4-hydroxylated metabolites of this compound are not pharmacologically inert. They exhibit biological activity as 5-HT3 receptor antagonists, although their potency is reported to be less than that of the parent compound.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the 5-HT3 receptor binding affinity of this compound and its hydroxylated metabolites. A lower Ki (inhibitory constant) value indicates a higher binding affinity.

| Compound | Receptor | Assay Type | Ki (nM) | Source |

| This compound | 5-HT3 | Radioligand Binding | 0.19 | [7] |

| 4-hydroxy derivative | 5-HT3 | Radioligand Binding | 3.0 | (EP 1424337) |

Note: The Ki value for the 4-hydroxy derivative was reported in a patent and does not specify the stereoisomer (4S or 4R) or if it is a racemic mixture.

The data indicates that while the 4-hydroxy metabolite has a high affinity for the 5-HT3 receptor, it is approximately 15-fold less potent than the parent compound, this compound. This retained activity suggests that the metabolites likely contribute to the overall therapeutic effect of this compound in vivo.

Experimental Protocols

The characterization of this compound's metabolites and their biological activity relies on a combination of analytical and pharmacological techniques.

Metabolite Identification and Quantification

A typical workflow for the identification and quantification of this compound and its metabolites in biological matrices (e.g., plasma, urine, liver microsomes) involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Biological samples (e.g., plasma) are subjected to protein precipitation, often using a cold organic solvent like acetonitrile.[8]

-

The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

The resulting supernatant, containing the analytes of interest, is collected for analysis.

HPLC-MS/MS Analysis:

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile) is used to separate this compound and its more polar hydroxylated metabolites.[8][9]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for sensitive and selective quantification.[1][8][9]

In Vitro 5-HT3 Receptor Binding Assay

To determine the binding affinity (Ki) of this compound and its metabolites for the 5-HT3 receptor, a competitive radioligand binding assay is commonly employed.

Protocol Outline:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are prepared.[10]

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and varying concentrations of the test compound (this compound or its metabolites).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

The metabolic transformation of this compound to its primary hydroxylated metabolites can be visualized as follows:

Caption: Metabolic conversion of this compound to its primary metabolites.

Experimental Workflow for Metabolite Characterization

The overall process for identifying and characterizing the biological activity of this compound's metabolites can be depicted in the following workflow:

Caption: Workflow for metabolite identification and activity assessment.

5-HT3 Receptor Signaling Pathway

This compound and its active metabolites exert their effects by blocking the 5-HT3 receptor, which is a ligand-gated ion channel. The activation of this receptor by serotonin initiates a signaling cascade that leads to neuronal depolarization.

Caption: Simplified 5-HT3 receptor signaling pathway and site of action for this compound.

Conclusion

The metabolism of this compound results in the formation of biologically active 4-hydroxy metabolites. These metabolites, while less potent than the parent compound, retain significant affinity for the 5-HT3 receptor and likely contribute to the overall pharmacological effect of this compound. Understanding the metabolic profile and the activity of these metabolites is crucial for a complete characterization of the drug's action and for predicting its efficacy and potential for drug-drug interactions. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel 5-HT3 receptor antagonists. Further research to precisely identify the CYP450 isozymes involved in this compound metabolism and to obtain more detailed comparative potency data for the individual 4S- and 4R-hydroxymetabolites would be of significant value to the scientific community.

References

- 1. agilent.com [agilent.com]

- 2. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. annalsgastro.gr [annalsgastro.gr]

- 6. mdpi.com [mdpi.com]

- 7. Hydroxylation by the hydroperoxy-iron species in cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 9. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Cilansetron: A Technical Guide for Drug Development Professionals

Introduction

Cilansetron is a potent and selective serotonin type-3 (5-HT3) receptor antagonist that was developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). As a member of the -setron class of drugs, its mechanism of action centers on the modulation of gastrointestinal (GI) motility, secretion, and visceral sensation. While the clinical development of this compound was discontinued, a review of its preclinical data in animal models provides valuable insights for researchers and drug development professionals in the field of gastroenterology. This technical guide summarizes the key preclinical findings, with a focus on pharmacology, pharmacokinetics, and safety studies in various animal models.

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These ligand-gated ion channels are extensively expressed on enteric neurons, as well as on extrinsic and intrinsic primary afferent nerve terminals within the GI tract.[1] The binding of serotonin to these receptors triggers rapid depolarization of the neuron, leading to the propagation of signals that influence gut motility, secretion, and the perception of visceral pain. By antagonizing these receptors, this compound can modulate these physiological processes.

In the gut, enterochromaffin (EC) cells are the primary source of serotonin, releasing it in response to various stimuli. This serotonin then acts on adjacent nerve fibers to initiate local reflexes and transmit sensory information to the central nervous system. This compound's blockade of 5-HT3 receptors on these afferent pathways is believed to be the primary mechanism for its effects on reducing visceral hypersensitivity and slowing colonic transit.

dot

Preclinical Efficacy in Animal Models

Preclinical studies in various animal models have demonstrated the potential of this compound to modulate GI function and reduce visceral pain, key therapeutic goals in the management of IBS-D.

Effects on Gastrointestinal Motility

In dogs, this compound has been shown to prevent the delay in gastric emptying induced by the intraduodenal administration of lipids.[2] This effect is thought to be mediated through local action on mucosal sensory afferent nerves following absorption.[2] In healthy human volunteers, oral administration of this compound (8 mg three times daily) led to an increase in phasic contractile activity in the sigmoid colon, which is likely to impede transit and improve stool consistency.[2]

Effects on Visceral Hypersensitivity

This compound has demonstrated efficacy in animal models of visceral pain. It has been shown to potently inhibit or reduce visceral sensitivity induced by chemical stimuli or distension in animal models.[2] Studies in the rat jejunum have shown that this compound antagonizes serotonin-induced responses of mesenteric afferent nerve terminals.[2]

Table 1: Summary of Preclinical Efficacy Studies of this compound

| Species | Model | Key Findings | Dosing Information |

| Rat | Serotonin-induced mesenteric afferent nerve firing | Antagonized serotonin-induced responses. Intraluminal administration was more potent than intravenous, suggesting local action at the site of absorption.[2] | Intravenous: 0.2-20 µg/kg |

| Dog | Lipid-induced delay in gastric emptying | Prevented the delay in gastric emptying.[2] | Not specified in the available literature. |

| Rat | Models of visceral sensitivity (distension or chemical) | Potently inhibited or reduced visceral sensitivity.[2] | Not specified in the available literature. |

| Rat | Mesenteric and colonic blood flow | Caused a small and transient constriction of the mesenteric vascular bed; colonic blood flow was unaltered.[3] | Intravenous: 0.1 or 0.3 mg/kg |

Experimental Protocols

Colorectal Distension (CRD) Model in Rats for Visceral Pain Assessment

The colorectal distension (CRD) model is a widely used and reproducible method for assessing visceral sensitivity in preclinical studies.[2][3][4]

Objective: To evaluate the effect of a test compound on the visceral pain response to a mechanical stimulus in the colon.

Animals: Male Sprague-Dawley rats (180-240g) are typically used.[3][4]

Procedure:

-

Balloon Preparation and Insertion: A flexible latex balloon (e.g., 7 cm in length) is attached to a catheter. Under light anesthesia (e.g., ether), the balloon is inserted intra-anally into the descending colon and rectum.[3][4]

-

Acclimation: Animals are allowed to recover from anesthesia for at least 30 minutes before the distension protocol begins.[3][4]

-

Distension Protocol: The balloon is inflated with air to produce graded pressures (e.g., 0, 2.00, 3.33, 5.33, and 8.00 kPa).[3][4] Each distension is maintained for a set duration (e.g., 20 seconds) with a rest period between distensions.

-

Behavioral Assessment (Visceromotor Response - VMR): The pain response is quantified by observing the abdominal withdrawal reflex (AWR), which is a contraction of the abdominal and flank muscles. A graded scoring system (e.g., AWR0 to AWR4) is used to assess the intensity of the response.[3][4]

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the CRD procedure.

dot

Pharmacokinetics

Pharmacokinetic data for this compound in preclinical species is limited in the publicly available literature. The available information is summarized below.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration |

| Bioavailability | ~80% | Oral |

| Tmax (Time to maximum concentration) | 1 - 1.5 hours | Oral |

| Elimination Half-life (t1/2) | 1.6 - 1.9 hours | Not Specified |

Preclinical Safety and Toxicology

Comprehensive preclinical toxicology data for this compound, such as LD50 values and findings from repeat-dose toxicity studies in animals, are not widely available in the public domain. This is likely due to the discontinuation of its clinical development.

The most notable safety concern that emerged during the clinical evaluation of this compound was the occurrence of ischemic colitis, an adverse event also observed with another 5-HT3 antagonist, alosetron. In clinical trials, the event rate for suspected ischemic colitis with this compound was reported to be 3.77 per 1000 person-years of exposure.[5] All reported cases were reversible upon discontinuation of the drug.[5]

A study in anesthetized rats investigated the effects of intravenous this compound on mesenteric and colonic blood flow. The results indicated that this compound (0.1 and 0.3 mg/kg) caused a small and transient constriction of the mesenteric vascular bed, while blood flow in the colon remained unaltered.[3]

Discussion and Conclusion

The preclinical data for this compound in animal models demonstrate its intended pharmacological activity as a 5-HT3 receptor antagonist. The observed effects on gastrointestinal motility and visceral sensitivity in rats and dogs are consistent with its proposed mechanism of action and therapeutic indication for IBS-D. The pharmacokinetic profile in rats suggests good oral bioavailability in this species.

However, the lack of publicly available, detailed preclinical toxicology and non-rodent pharmacokinetic data presents a significant gap in a comprehensive understanding of its preclinical profile. The safety signal of ischemic colitis that arose in clinical trials underscores the importance of thorough preclinical cardiovascular and vascular safety assessments for compounds in this class.

For researchers and drug development professionals, the preclinical story of this compound highlights the utility of animal models in demonstrating proof-of-concept for 5-HT3 antagonism in modulating gut function. It also serves as a reminder of the critical need for comprehensive safety and toxicology evaluations, particularly for on-target effects that may have unforeseen physiological consequences. While this compound did not reach the market, the knowledge gained from its preclinical and clinical evaluation continues to inform the development of new therapies for functional gastrointestinal disorders.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

Cilansetron's Attenuation of Visceral Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of irritable bowel syndrome with diarrhea predominance (IBS-D), is characterized by heightened pain perception in response to normal or mildly noxious stimuli within the gastrointestinal tract. Cilansetron, a potent and selective serotonin 5-HT3 receptor antagonist, has demonstrated efficacy in mitigating visceral hypersensitivity and improving clinical outcomes in patients with IBS-D. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on visceral hypersensitivity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gut, modulating motility, secretion, and visceral sensation.[1][2] Enterochromaffin cells in the intestinal mucosa are the primary source of 5-HT, which can act on various receptor subtypes.[1] The 5-HT3 receptor, a ligand-gated ion channel, is prominently expressed on extrinsic primary afferent neurons that transmit sensory information, including pain, from the gut to the central nervous system.[3][4] In IBS-D, alterations in 5-HT signaling are thought to contribute to the development of visceral hypersensitivity.[1]

This compound's therapeutic potential lies in its ability to competitively block 5-HT3 receptors, thereby reducing the excitability of visceral afferent nerves and attenuating the perception of pain.[5][6] Clinical trials have shown that this compound is effective in providing adequate relief from abdominal pain and discomfort in both male and female patients with IBS-D.[1][7]

Mechanism of Action: 5-HT3 Receptor Antagonism in Visceral Afferent Neurons

This compound exerts its effects by competitively inhibiting the binding of serotonin to 5-HT3 receptors on the terminals of visceral primary afferent neurons.[8] The activation of these receptors by 5-HT opens a non-selective cation channel, leading to depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the spinal cord and brain, where they are perceived as pain.[3][4] By blocking this initial step in the signaling cascade, this compound effectively dampens the transmission of nociceptive signals from the gut.

A proposed downstream signaling pathway suggests a more complex interplay involving glial cells in the spinal cord. Activation of 5-HT3 receptors on the central terminals of primary afferent neurons or on spinal neurons may trigger the release of the chemokine fractalkine.[3] Fractalkine then acts on its receptor, CX3CR1, which is expressed on microglia.[3] This neuron-to-microglia signaling can lead to the activation of microglia, which in turn release pro-inflammatory and pro-nociceptive mediators, further amplifying pain signaling in the spinal cord.[3] this compound's antagonism of the 5-HT3 receptor would interrupt this reciprocal signaling loop.

Quantitative Data on this compound's Efficacy

Clinical and preclinical studies have provided quantitative evidence for this compound's ability to reduce visceral hypersensitivity.

Clinical Studies in IBS-D Patients

Phase III clinical trials have demonstrated the efficacy of this compound in improving symptoms of IBS-D. While specific visceral pain threshold data in IBS patients is limited in the public domain, responder rates for adequate relief of abdominal pain and discomfort provide a clear indication of its clinical benefit.

| Study Population | This compound Dose | Outcome Measure | This compound Group | Placebo Group | p-value | Citation(s) |

| Male and Female IBS-D Patients | 2 mg three times daily | Adequate relief of abdominal pain/discomfort | 52% | 37% | < 0.001 | [1][7] |

| Male and Female IBS-D Patients | 2 mg three times daily | Overall IBS symptom relief | 49% | 28% | < 0.001 | [1][7] |

Studies in Healthy Volunteers

Studies in healthy volunteers using gastric barostat methodology have provided direct quantitative evidence of this compound's effect on visceral perception.

| Study Population | This compound Dose | Outcome Measure | Result | Citation(s) |

| Healthy Volunteers | 8 mg three times daily | Pressure threshold for discomfort (gastric distension) | Significantly increased vs. placebo | [9] |

| Healthy Volunteers | 8 mg three times daily | Pressure threshold for pain (gastric distension) | Significantly increased vs. placebo | [9] |

Experimental Protocols

The assessment of visceral hypersensitivity and the efficacy of therapeutic agents like this compound rely on well-defined experimental protocols in both animal models and human subjects.

Animal Model of Visceral Hypersensitivity: Colorectal Distension (CRD) in Rats

A widely used preclinical model to study visceral pain involves colorectal distension (CRD) in rats. This model allows for the quantitative assessment of visceral nociception.

4.1.1. Induction of Visceral Hypersensitivity (Optional): Intracolonic Acetic Acid

To model a state of persistent visceral hypersensitivity, a mild chemical irritation of the colon can be induced prior to CRD testing.

-

Procedure: Rats are lightly anesthetized, and a solution of dilute acetic acid (e.g., 4-5%) is instilled into the colon via a catheter inserted intra-anally.[10][11] The solution is left in place for a short duration (e.g., 30 seconds) before being withdrawn.[10] This procedure induces a transient inflammation that resolves but leaves a state of sustained visceral hypersensitivity.[10]

4.1.2. Colorectal Distension (CRD) Procedure

-

Apparatus: A flexible latex balloon (e.g., 5-7 cm in length) is attached to a catheter.[12][13] The catheter is connected to a pressure transducer and a syringe pump or barostat for controlled inflation.

-

Procedure: Under light sedation or in conscious, restrained rats, the balloon is inserted intra-anally into the descending colon and rectum.[12][13] After an acclimatization period, the balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20-30 seconds) with rest intervals in between.[12][14]

-

Measurement of Visceral Pain: Abdominal Withdrawal Reflex (AWR)

-

The visceromotor response to CRD is quantified by observing the abdominal withdrawal reflex (AWR) and assigning a score based on the intensity of the behavioral response.[13][15] A common scoring system is as follows:

-

0: No behavioral response.

-

1: Brief head movement at the onset of the stimulus, followed by immobility.

-

2: Contraction of abdominal muscles.

-

3: Lifting of the abdominal wall off the platform.

-

4: Body arching and lifting of the pelvic structures.[15]

-

-

The pain threshold can be defined as the pressure that elicits a specific AWR score (e.g., a score of 3).[13]

-

Human Study of Visceral Perception: Barostat

In human studies, a barostat is used to assess visceral sensitivity by precisely controlling the pressure and measuring the volume of a balloon placed within a visceral organ.

-

Apparatus: A barostat is an electronic device connected to a double-lumen catheter with a balloon at its distal end. The barostat maintains a constant pressure within the balloon by adjusting the air volume.

-

Procedure: The balloon is positioned in the organ of interest (e.g., stomach, rectum). After a period of adaptation, the balloon is inflated in a stepwise or ramp-like fashion to different pressure levels.

-

Measurement of Visceral Perception: At each pressure level, subjects are asked to report their sensations, typically using a standardized questionnaire or a visual analog scale. Key sensory thresholds that are determined include:

-

First sensation

-

Urge to defecate (for rectal studies)

-

Discomfort

-

Pain

-

-

The pressure and volume at which these sensations are reported provide a quantitative measure of visceral sensitivity.

Conclusion

This compound effectively reduces visceral hypersensitivity by antagonizing 5-HT3 receptors on primary afferent neurons, thereby inhibiting the transmission of nociceptive signals from the gut. This mechanism of action is supported by quantitative data from both clinical trials in IBS-D patients and mechanistic studies in healthy volunteers. The experimental protocols detailed in this guide, including colorectal distension in animal models and barostat studies in humans, are crucial for the continued investigation of visceral pain and the development of novel therapeutics. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise framework for understanding the role of this compound in managing visceral hypersensitivity. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to advance the treatment of functional gastrointestinal disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT3 Subtype of Serotonin Receptor Contributes to Nociceptive Processing via a Novel Subset of Myelinated and Unmyelinated Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Benefits Patients With Diarrhea-Predominant IBS | MDedge [ma1.mdedge.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visceral hypersensitivity and altered colonic motility after subsidence of inflammation in a rat model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of intracolonic acetic acid on responses to colorectal distension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Beyond the Primary Target: An In-depth Technical Guide to the Off-Target Molecular Interactions of Cilansetron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilansetron is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist developed for the management of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] Its therapeutic effects are primarily attributed to the blockade of 5-HT3 receptors in the gastrointestinal tract, which modulates visceral pain, colonic transit, and gastrointestinal secretions.[3] While its high affinity for the 5-HT3 receptor is well-documented, a comprehensive understanding of a drug's molecular interactions requires investigation into its potential off-target binding. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond the 5-HT3 receptor, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Off-Target Binding Profile of this compound

This compound's high affinity for the 5-HT3 receptor is a hallmark of its pharmacological profile. However, receptor binding assays have revealed weak affinities for other molecular targets. The following table summarizes the quantitative data on this compound's binding affinities.

| Target Receptor | Binding Affinity (Ki) [nM] | Reference |

| Primary Target | ||

| 5-HT3 | 0.19 | [4] |

| Off-Target Interactions | ||

| Sigma (σ) | 340 | [4] |

| Muscarinic M1 | 910 | [4] |

| 5-HT4 | 960 | [4] |

A lower Ki value indicates a higher binding affinity.

The data clearly demonstrates that this compound's affinity for its primary target, the 5-HT3 receptor, is substantially higher (over 1700-fold) than for its identified off-targets.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is typically achieved through radioligand binding assays. Below is a representative protocol for such an assay.

Principle

Radioligand binding assays measure the interaction of a radiolabeled ligand with a receptor. In a competition binding assay, a constant concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.

Materials and Reagents

-

Membrane Preparations: Homogenates of cells or tissues expressing the target receptors (Sigma, Muscarinic M1, 5-HT4).

-

Radioligands:

-

For Sigma receptors: [³H]-(+)-pentazocine

-

For Muscarinic M1 receptors: [³H]-pirenzepine

-

For 5-HT4 receptors: [³H]-GR113808

-

-

Unlabeled Ligands: this compound, and a known high-affinity ligand for each receptor to determine non-specific binding (e.g., haloperidol for sigma receptors).

-

Buffers: Incubation buffer (e.g., 50 mM Tris-HCl), wash buffer.

-

Scintillation Cocktail

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter

Workflow for Radioligand Binding Assay

Procedure

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a known unlabeled ligand for that receptor is used instead of this compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound. A concentration-response curve is then generated by plotting the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways of Off-Target Receptors

While the affinity of this compound for these off-target receptors is low, understanding their signaling pathways is crucial for a complete pharmacological assessment.

Sigma-1 (σ1) Receptor Signaling

The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[5] It plays a role in regulating cellular stress responses and calcium signaling.

Activation of the Sigma-1 receptor can modulate the activity of the inositol trisphosphate (IP3) receptor, thereby influencing calcium flux from the ER to the mitochondria, which in turn can affect cellular bioenergetics.[5]

Muscarinic M1 Receptor Signaling

The Muscarinic M1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1][6]

Activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including neuronal excitation.[7][8]

5-HT4 Receptor Signaling

The 5-HT4 receptor is a GPCR that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase.[4]

The activation of adenylyl cyclase by the Gs alpha subunit results in the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to modulate cellular function.[3][4]

Discussion and Conclusion